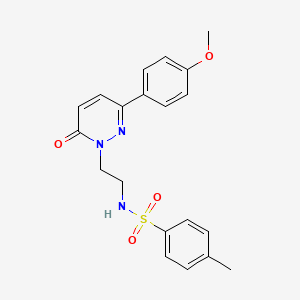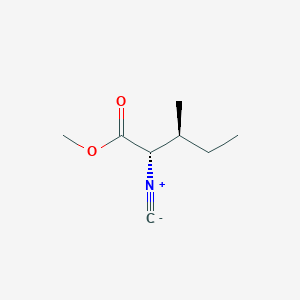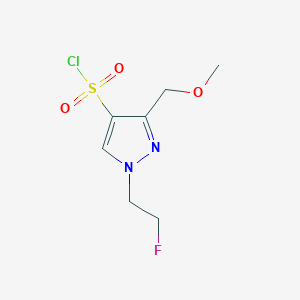![molecular formula C23H27BrF2N2O4 B2883129 3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 483966-40-1](/img/structure/B2883129.png)
3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds of this nature are typically organic molecules that contain several functional groups. They often have potential applications in fields like medicinal chemistry due to their complex structures and the presence of multiple functional groups .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or building up the carbon skeleton. Common techniques might include various types of condensation reactions, substitution reactions, or potentially even a complex multi-step synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex, depending on the specific functional groups present in the molecule. Reactions could include things like acid-base reactions, redox reactions, or various types of organic reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various analytical techniques. These properties are often important for understanding how the compound will behave in different environments .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activity
Research on similar compounds has shown promising antibacterial and antifungal activities. Novel derivatives have been synthesized and evaluated for their in vitro antimicrobial properties, with some displaying significant activity against pathogens such as Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020). This suggests potential research applications of 3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide in developing new antimicrobial agents.
Synthesis and Catalysis
The synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines highlights the chemical versatility and potential catalytic roles of similar structures (Potikha et al., 2011). Research into the synthetic routes and catalytic activities of such compounds can provide valuable insights into the chemical behavior and applications of this compound.
Cytotoxic Activities
Hybrid compounds between aza-brazilin and imidazole have shown potent cytotoxic activities against human tumor cell lines, surpassing that of cisplatin in certain cases (Wang et al., 2015). This suggests potential applications in cancer research and therapy, indicating that this compound could be explored for its antineoplastic properties.
Luminescence Sensing
Lanthanide(III)-organic frameworks with dimethylphenyl imidazole dicarboxylate-based structures have been used as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015). Such research indicates the potential of structurally similar compounds, like this compound, in the development of new luminescent materials and sensors.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N2O4.BrH/c1-29-18-11-12-20(30-2)19(14-18)26-15-23(28,27-13-5-3-4-6-21(26)27)16-7-9-17(10-8-16)31-22(24)25;/h7-12,14,22,28H,3-6,13,15H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCVFMHJDDHAMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrF2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2883046.png)

![1-(1-adamantyl)-3-[(Z)-(4-bromophenyl)methylideneamino]urea](/img/structure/B2883051.png)
![3-isopentyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2883052.png)

![2-((2-chlorobenzyl)thio)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2883054.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2883056.png)
![(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanone](/img/structure/B2883057.png)


![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883064.png)


